3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Overview
Description
3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a useful research compound. Its molecular formula is C7H10BrN3 and its molecular weight is 216.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis and Utility in Medicinal Chemistry : A synthesis method for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines is reported, highlighting their potential in medicinal chemistry due to the adaptability of their three-dimensional scaffold to biological target binding sites. This synthesis is ideal for creating combinatorial libraries, leveraging the wide variety of primary amines available (Schmid, Schühle, & Austel, 2006).
Utility in Organic Synthesis : Imidazo[1,2-a]pyridines, including 3-bromo variants, serve as key intermediates in organic synthesis, such as in the domino Pd-and Cu-catalyzed C–N coupling reactions. This method highlights the versatility of these compounds in creating structurally diverse molecules (Tran Hung et al., 2019).
Catalysis and Synthesis Innovation
Role as Catalysts : N,N,N′,N′‐Tetrabromobenzene‐1,3‐disulfonamide and Poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) have been employed as mild and efficient catalysts for the synthesis of N‐Cyclohexyl‐2‐aryl(alkyl)‐imidazo[1,2‐a]pyridin‐3‐amine derivatives, showcasing the application of such structures in catalysis (Ghorbani‐Vaghei & Amiri, 2014).
Innovative Synthesis Methods : Copper-mediated aerobic oxidative coupling has been utilized for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, demonstrating an efficient approach that tolerates various functional groups and operates under mild conditions (Zhou et al., 2016).
Potential Industrial and Environmental Applications
Corrosion Inhibition : A derivative of imidazo[1,2-a]pyridine has been investigated as a corrosion inhibitor for carbon steel in saline solution, indicating potential industrial applications for this class of compounds in material preservation (Kubba & Al-Joborry, 2020).
Environmental Sensitivity Analysis : Theoretical and experimental studies on imidazo[1,2-a]pyridine derivatives have been conducted to understand their interaction with carbon steel surfaces in saline media, suggesting their potential role in environmental chemistry and materials science (R. M. Kubba & N. M. Al-Joborry, 2020).
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h3,5H,1-2,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDTDNFDFSLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2CC1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536180-99-0 | |
Record name | 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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